2-(Dibenzylamino)propane-1,3-diol

Vue d'ensemble

Description

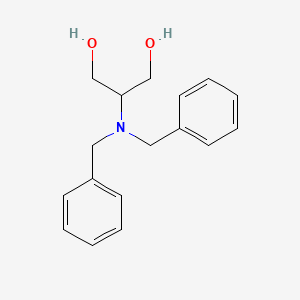

2-(Dibenzylamino)propane-1,3-diol is a chemical compound with the molecular formula C17H21NO2 and a molecular weight of 271.36 g/mol . It is characterized by the presence of two benzyl groups attached to a nitrogen atom, which is further connected to a propane-1,3-diol backbone. This compound is typically found as a white to yellow powder or crystals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibenzylamino)propane-1,3-diol can be achieved through various methods. One common approach involves the reaction of serinol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures . Another method involves the use of potassium thioacetate in acetonitrile with a few drops of N,N-dimethylformamide and triethylamine at 60°C for 4 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or column chromatography to achieve the desired quality .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Dibenzylamino)propane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Applications De Recherche Scientifique

Chemistry

In the realm of organic chemistry, 2-(Dibenzylamino)propane-1,3-diol serves as a critical building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions, including oxidation and substitution reactions. Its ability to stabilize free sulfhydryl groups makes it valuable in redox reactions.

Biology

The compound has garnered attention for its role in biochemical research. It is employed in studies investigating enzyme mechanisms and protein interactions due to its capacity to form stable complexes with biological molecules. This property allows it to modulate enzyme activity and influence various biochemical pathways . Additionally, it acts as a disulfide-reducing agent, comparable to dithiothreitol (DTT), which is significant for peptide synthesis and protein folding studies .

Industry

In industrial applications, this compound is used as an intermediate in the production of specialty chemicals and pharmaceuticals. Its derivatives are involved in the manufacture of agrochemicals and polymer formulations, such as polyurethane dispersions derived from fatty acid-based polyester polyols . The compound's favorable pharmacokinetic properties also make it suitable for drug formulation, particularly due to its high gastrointestinal absorption and permeability across biological membranes.

Enzyme Interaction Studies

A study investigated the interaction of this compound with various enzymes, revealing its potential to modulate enzyme activity effectively. The compound was shown to stabilize enzyme structures by reducing disulfide bonds within proteins, thereby enhancing their catalytic efficiency .

Reducing Agent Efficacy

Research comparing the reducing capacities of this compound against traditional reducing agents like DTT demonstrated that it could achieve comparable results while minimizing side reactions that often occur with other agents . This finding highlights its potential for use in sensitive biochemical assays where maintaining protein integrity is crucial.

Summary Table of Applications

| Application Field | Specific Uses | Key Benefits |

|---|---|---|

| Chemistry | Building block for complex molecules; reagent in organic reactions | Versatile reactivity; stabilizes sulfhydryl groups |

| Biology | Enzyme mechanism studies; protein interaction analysis; disulfide reduction | Modulates enzyme activity; enhances stability |

| Industry | Intermediate in pharmaceuticals; agrochemical production; polymer formulations | High absorption; effective in drug formulation |

Mécanisme D'action

The mechanism of action of 2-(Dibenzylamino)propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and influencing various biochemical pathways. For example, it can act as a reducing agent, stabilizing free sulfhydryl groups and reducing disulfide bonds in proteins .

Comparaison Avec Des Composés Similaires

2-(Dibenzylamino)propane-1,3-diol can be compared with other similar compounds such as:

2-(Dibenzylamino)propane-1,3-dithiol (DPDT): This compound has similar structural features but contains thiol groups instead of hydroxyl groups, making it a more potent reducing agent.

2-(Dibenzylamino)-2-methylpropane-1,3-dithiol (DMPDT): This variant has an additional methyl group, which enhances its stability and reducing capacity compared to DPDT.

The uniqueness of this compound lies in its dual hydroxyl groups, which provide distinct chemical reactivity and versatility in various applications .

Activité Biologique

2-(Dibenzylamino)propane-1,3-diol, also known as DPDT, is a chemical compound with the molecular formula C₁₇H₂₁NO₂ and a molecular weight of 271.36 g/mol. This compound is notable for its diverse biological activities and applications in biochemical research and pharmaceutical development. Its structure features two benzyl groups attached to a propane backbone that contains both amino and hydroxyl functional groups, contributing to its unique properties.

Disulfide-Reducing Agent

DPDT acts primarily as a disulfide-reducing agent. It facilitates the reduction of disulfide bonds in proteins, which is crucial for maintaining protein structure and function. This capability allows it to influence various biochemical pathways by modulating the redox state of cellular environments .

Enzyme Interactions

DPDT has been shown to interact with several enzymes, notably inhibiting cytochrome P450 enzymes (CYP2D6), which are essential in drug metabolism. This inhibition can significantly affect the pharmacokinetics of co-administered drugs, making it a critical compound in drug formulation. Additionally, it influences the activity of key metabolic enzymes, thereby altering metabolic flux within cells.

Cellular Effects

DPDT's effects on cellular processes include modulation of cell signaling pathways and gene expression. For instance, it has been observed to affect the MAPK/ERK signaling pathway, leading to altered gene expression patterns that can influence cell proliferation, differentiation, and apoptosis. The compound's ability to interact with transcription factors allows it to induce changes in gene expression, impacting various cellular functions.

DPDT exhibits significant biochemical properties that enhance its utility in research:

- Reducing Capacity : Its reducing capacity is comparable to that of dithiothreitol (DTT), making it effective in biochemical assays .

- Interaction with Amino Acids : The compound interacts with specific amino acids, influencing protein folding and stability.

- Transport Mechanisms : DPDT is actively transported across cell membranes by specific transporters, affecting its distribution within cellular compartments.

Metabolic Pathways

DPDT participates in several metabolic pathways, particularly those involving redox reactions and amino acid metabolism. Its interaction with glutathione reductase modulates the levels of glutathione, a critical antioxidant in cells. This modulation plays a vital role in cellular defense against oxidative stress.

Research Findings

Several studies have investigated the biological activity of DPDT:

- Case Study 1 : A study demonstrated that DPDT effectively reduced disulfide bonds in proteins under physiological conditions, highlighting its potential as a stabilizing agent in protein formulations .

- Case Study 2 : Research indicated that DPDT inhibited CYP2D6 activity in vitro, suggesting implications for drug interactions and metabolism.

- Case Study 3 : Investigations into its effects on cell signaling revealed that DPDT could modulate phosphorylation events within cells, potentially affecting cancer cell proliferation.

Propriétés

IUPAC Name |

2-(dibenzylamino)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c19-13-17(14-20)18(11-15-7-3-1-4-8-15)12-16-9-5-2-6-10-16/h1-10,17,19-20H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYRDQXZVIHUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10451842 | |

| Record name | 2-(dibenzylamino)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246232-73-5 | |

| Record name | 2-(dibenzylamino)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.